

A Comparative Purity Analysis of Commercially Available 4-Hydroxy-3-iodobenzaldehyde

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **4-Hydroxy-3-iodobenzaldehyde**

Cat. No.: **B015625**

[Get Quote](#)

For researchers, scientists, and professionals in drug development, the purity of starting materials is a critical factor that can significantly impact the outcomes of their work. This guide provides a comparative overview of the purity of commercially available **4-Hydroxy-3-iodobenzaldehyde**, a key building block in the synthesis of various pharmaceutical compounds. The following data has been compiled from information provided by various suppliers.

Data Presentation: Purity Specifications from Commercial Suppliers

The purity of **4-Hydroxy-3-iodobenzaldehyde** can vary between suppliers. While a direct, independent comparative study with experimental data is not publicly available, the following table summarizes the purity specifications as stated by several chemical suppliers. It is important to note that these values are provided by the manufacturers and may not be the result of a third-party comparative analysis.

Supplier	Stated Purity	Analytical Method(s) Mentioned
Supplier A (Representative)	≥99.0%	HPLC, H-NMR, LC-MS, IR
ChemScene	≥97%	Not specified[1]
Sigma-Aldrich	95%	Not specified[2]
Shaanxi Dideu Medichem Co. Ltd	98% or ≥99.0%	H-NMR, LC-MS, IR, HPLC-ESI-MS[3]
BOC Sciences	95%	Not specified[4]

Representative Detailed Specification (Based on Supplier A)

Test	Specification
Identification	
H-NMR	Conforms to structure
LC-MS	Conforms to structure
IR	Spectrum identical to reference standard
HPLC-ESI-MS	Retention time corresponds to standard
Physical Properties	
Appearance	White to Pale Beige Solid
Melting Point	128-130°C
Purity	
Assay (HPLC)	≥99.0% (anhydrous basis)
Impurities	
Loss on drying	≤2.0%
Water	≤1.0%
Sulphated ash	≤0.5%
Residue on ignition	≤0.1%
Heavy metals	≤10 ppm
Unspecified impurities	≤0.10% each
Total Impurity	≤0.50%

Experimental Protocols

The following are detailed methodologies for the key experiments typically used to assess the purity of **4-Hydroxy-3-iodobenzaldehyde**.

1. High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a primary technique for determining the purity of non-volatile organic compounds.

- **Instrumentation:** A standard analytical HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
- **Chromatographic Conditions:**
 - **Column:** A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is commonly used.
 - **Mobile Phase:** A gradient elution is typically employed to separate the main compound from any potential impurities. A common mobile phase consists of a mixture of acetonitrile and water (often with 0.1% formic acid or trifluoroacetic acid to improve peak shape).
 - **Flow Rate:** A typical flow rate is 1.0 mL/min.
 - **Column Temperature:** Maintained at a constant temperature, for example, 30°C, to ensure reproducibility.
 - **Detection Wavelength:** The compound has a UV absorbance maximum that can be used for detection, typically around 254 nm.
 - **Injection Volume:** A small volume, such as 10 µL, is injected.
- **Sample Preparation:**
 - A stock solution of the **4-Hydroxy-3-iodobenzaldehyde** sample is prepared by accurately weighing a known amount and dissolving it in a suitable solvent, such as methanol or acetonitrile, to a final concentration of approximately 1 mg/mL.
 - The sample solution should be filtered through a 0.45 µm syringe filter before injection to remove any particulate matter.
- **Data Analysis:** The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

¹H NMR spectroscopy is used to confirm the chemical structure of the compound and can also provide information about impurities.

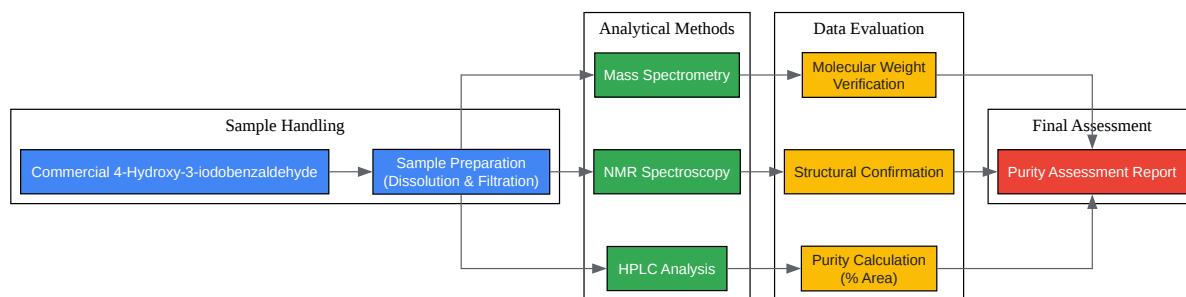
- Instrumentation: An NMR spectrometer (e.g., 400 MHz or higher).
- Sample Preparation: Approximately 5-10 mg of the **4-Hydroxy-3-iodobenzaldehyde** sample is dissolved in about 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
- Data Acquisition: A standard ¹H NMR spectrum is acquired.
- Data Analysis: The chemical shifts, splitting patterns, and integration of the peaks in the spectrum are analyzed to confirm that they are consistent with the structure of **4-Hydroxy-3-iodobenzaldehyde**. The presence of unexpected peaks may indicate impurities.

3. Mass Spectrometry (MS) for Molecular Weight Verification

Mass spectrometry is used to confirm the molecular weight of the compound.

- Instrumentation: A mass spectrometer, often coupled with a chromatographic system such as Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
- Sample Introduction: The sample is introduced into the mass spectrometer, where it is ionized.
- Data Acquisition: The mass-to-charge ratio (m/z) of the resulting ions is measured.
- Data Analysis: The presence of a molecular ion peak corresponding to the expected molecular weight of **4-Hydroxy-3-iodobenzaldehyde** (248.02 g/mol) confirms its identity.

Potential Impurities

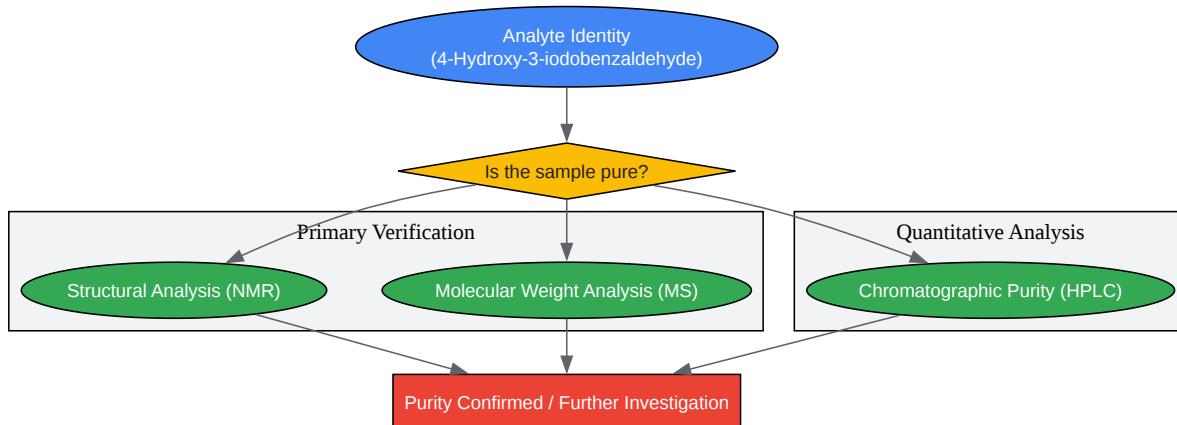

Based on common synthesis routes for **4-Hydroxy-3-iodobenzaldehyde**, which often involve the iodination of 4-hydroxybenzaldehyde, potential impurities could include:

- Unreacted 4-hydroxybenzaldehyde.
- Di-iodinated products (e.g., 4-hydroxy-3,5-diiodobenzaldehyde).

- Other positional isomers.
- Residual solvents from the synthesis and purification process.

Visualizations

Experimental Workflow for Purity Assessment



[Click to download full resolution via product page](#)

Caption: Workflow for the purity assessment of **4-Hydroxy-3-iodobenzaldehyde**.

Signaling Pathway Analogy: Logic of Purity Verification

While not a biological signaling pathway, the following diagram illustrates the logical flow of information in the purity verification process, analogous to a signaling cascade.

[Click to download full resolution via product page](#)

Caption: Logical flow of the purity verification process.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemscene.com [chemscene.com]
- 2. 4-Hydroxy-3-iodobenzaldehyde | 60032-63-5 [sigmaaldrich.com]
- 3. High quality 4-Hydroxy-3-iodobenzaldehyde CAS NO 60032-63-5 ISO 9001:2015 REACH producer | China | Manufacturer | Shaanxi Dideu Medichem Co. Ltd [m.chemicalbook.com]
- 4. bocsci.com [bocsci.com]
- To cite this document: BenchChem. [A Comparative Purity Analysis of Commercially Available 4-Hydroxy-3-iodobenzaldehyde]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/comparative-purity-analysis-of-commercially-available-4-hydroxy-3-iodobenzaldehyde](#)

[<https://www.benchchem.com/product/b015625#purity-assessment-of-commercially-available-4-hydroxy-3-iodobenzaldehyde>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com